beta-L-Xylulofuranose
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Overview
Description
Beta-L-Xylulofuranose: is a rare sugar that belongs to the class of monosaccharides. It is the furanose form of L-xylose and has a beta configuration at the anomeric center
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Xylulofuranose can be achieved through several methods. One notable method involves the use of 3,4-O-xylylene-protected thioglycoside donors, which allows for stereoselective beta-xylulofuranosylation . This method has been applied to synthesize complex structures, such as the pentasaccharide repeating unit from the lipopolysaccharide O-antigen of Yersinia enterocolitica .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex synthesis and low yield. advancements in biotechnological methods, such as the use of xylitol 4-dehydrogenase for the biotransformation of xylitol to L-xylulose, have shown promise .
Chemical Reactions Analysis
Types of Reactions: Beta-L-Xylulofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its isomerization to alpha-D-xylulofuranose, catalyzed by xylose isomerase .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include divalent metal ions, which are essential for the isomerization process . The reaction conditions often involve specific pH levels and temperatures to optimize the yield and selectivity of the desired products.
Major Products: The major products formed from the reactions of this compound include alpha-D-xylulofuranose and other derivatives that can be used in various biochemical applications .
Scientific Research Applications
Beta-L-Xylulofuranose has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of complex carbohydrates and glycoconjugates .
Biology: In biological research, it is employed in the study of metabolic pathways and enzyme mechanisms, particularly those involving xylose isomerase .
Industry: In the industrial sector, it is used in the production of rare sugars and other valuable biochemicals .
Mechanism of Action
The mechanism of action of beta-L-Xylulofuranose involves its interaction with specific enzymes and molecular targets. For instance, xylose isomerase catalyzes the reversible isomerization of this compound to alpha-D-xylulofuranose in the presence of divalent metal ions . This process involves the opening of the furanose ring and the formation of a cis-ene diol intermediate .
Comparison with Similar Compounds
L-Xylulose: Another rare sugar with similar structural properties.
D-Xylulose: The enantiomer of L-Xylulose, often used in comparative studies.
Beta-D-Xylulofuranose: The D-enantiomer of beta-L-Xylulofuranose.
Uniqueness: this compound is unique due to its beta configuration and its specific interactions with enzymes like xylose isomerase. Its structural properties make it a valuable compound for various biochemical and industrial applications .
Properties
CAS No. |
1932596-80-9 |
---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2S,3R,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5-/m0/s1 |
InChI Key |
LQXVFWRQNMEDEE-LMVFSUKVSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@](O1)(CO)O)O)O |
Canonical SMILES |
C1C(C(C(O1)(CO)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
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